AZD7325

GABA-A receptor pharmacology Subtype selectivity Binding affinity

AZD7325 is a critical tool compound for dissecting GABA-A α2/α3 receptor pharmacology. Unlike non-selective benzodiazepine agonists (e.g., lorazepam), its functional selectivity avoids α1-mediated sedation and motor impairment, ensuring clean anxiolytic and anti-epileptic phenotype readouts. Supported by extensive human safety data (>700 subjects) and a favorable drug metabolism profile, it is the preferred positive control for translational neuroscience. Procure with synthetic metabolite standards (e.g., M9) for comprehensive ADME studies.

Molecular Formula C19H19FN4O2
Molecular Weight 354.4 g/mol
CAS No. 942437-37-8
Cat. No. B1666233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7325
CAS942437-37-8
Synonyms4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propylcinnoline-3-carboxamide
AZD7325
Molecular FormulaC19H19FN4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC
InChIInChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25)
InChIKeyKYDURMHFWXCKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7325 (942437-37-8) Procurement Guide for α2/α3-Selective GABA-A PAM Research


AZD7325 (CAS 942437-37-8) is an investigational small-molecule positive allosteric modulator (PAM) with functional selectivity for the α2- and α3-containing GABA-A receptor subtypes [1]. Developed by AstraZeneca, this orally bioavailable compound exhibits high binding affinity at α2 (Ki = 0.3 nM) and α3 (Ki = 1.3 nM) receptors, with substantially reduced efficacy at α1 (Ki = 0.5 nM) and α5 (Ki = 230 nM) subtypes . AZD7325 has been administered to over 700 human subjects in clinical trials and is recognized for its attenuated sedative and cognitive side effect profile relative to non-selective benzodiazepine agonists [2].

Why Non-Selective GABA-A Modulators Cannot Substitute for AZD7325


Generic substitution with non-selective GABA-A PAMs (e.g., classical benzodiazepines such as lorazepam or diazepam) is scientifically invalid due to fundamental differences in subunit selectivity and functional efficacy. While benzodiazepines potentiate all diazepam-sensitive GABA-A subtypes (α1, α2, α3, α5), their robust activity at the α1 subunit is mechanistically linked to sedation, motor impairment, and tolerance [1]. In contrast, AZD7325 is a functionally selective partial agonist at α2/α3 receptors with negligible intrinsic efficacy at α1 and α5 subtypes [2]. This selectivity translates to a differentiated pharmacodynamic profile: direct comparator studies demonstrate that AZD7325, unlike lorazepam, produces no significant impairment in saccadic eye movements, postural stability, or subjective alertness at anxiolytic-relevant doses [3]. Substituting a non-selective agonist for AZD7325 would therefore introduce confounding α1-mediated sedative effects that obscure the interpretation of α2/α3-specific mechanisms in both preclinical and clinical research contexts.

Quantitative Differentiation of AZD7325: Head-to-Head and Comparative Evidence


Superior α2/α3 Binding Affinity and Functional Selectivity vs. Classical Benzodiazepines

AZD7325 exhibits high binding affinity at recombinant human GABA-A α2 and α3 receptors with Ki values of 0.3 nM and 1.3 nM, respectively, while displaying substantially lower affinity for the α5 subtype (Ki = 230 nM) . In contrast, non-selective benzodiazepines such as diazepam exhibit comparable affinities across α1, α2, α3, and α5 subtypes (Ki typically <10 nM for all). Functionally, AZD7325 acts as a partial agonist at α2/α3 receptors with minimal efficacy at α1 and α5 subtypes, whereas diazepam acts as a full agonist at all four subtypes [1]. This differential profile is further substantiated by a PET occupancy study demonstrating that AZD7325 achieves ~50% GABA-A receptor occupancy at a plasma concentration of 10.1 nM, which corresponds to the minimally effective dose in the GAERS absence epilepsy model [2].

GABA-A receptor pharmacology Subtype selectivity Binding affinity

Reduced CNS Side Effect Burden: Direct Pharmacodynamic Comparison with Lorazepam

In a randomized, double-blind, placebo-controlled crossover study in 16 healthy male volunteers, AZD7325 (2 mg and 10 mg) was directly compared to lorazepam (2 mg) on a battery of CNS pharmacodynamic measures [1]. Lorazepam induced significant impairment across all measures (saccadic peak velocity (SPV), body sway, and VAS alertness; all P<0.05 vs. placebo). In contrast, neither dose of AZD7325 produced statistically significant effects on any pharmacodynamic parameter [1]. The slope of the regression line for Δlog(Sway) vs. ΔSPV was significantly flatter for AZD7325 10 mg compared to lorazepam (-0.00036 vs. -0.00206; difference 0.001704 [95% CI: 0.000639, 0.002768]; P=0.0018), indicating a dissociated effect profile where AZD7325 modulates saccadic eye movements with minimal impact on postural stability [1]. Similarly, the ΔVASalertness-ΔSPV slope was significantly shallower for AZD7325 (0.01855 vs. 0.08216; difference -0.06360 [95% CI: -0.1046, -0.02257]; P=0.0024), suggesting preserved alertness relative to lorazepam [1].

Pharmacodynamics CNS safety Saccadic eye movements

Antiseizure Efficacy with Minimal Sedation: GAERS Model Comparison with Diazepam

In the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a validated translational model of absence seizures, AZD7325 (reported as BAER-101) dose-dependently suppressed spontaneous spike-wave discharges (SWDs) with a minimally effective dose (MED) of 0.3 mg/kg administered orally [1]. At this MED, plasma concentrations of 10.1 nM were achieved, which exceed the Ki for α2 and α3 receptors but are 23-fold lower than the Ki for α5-GABAARs [1]. In the same study, diazepam was used as a positive control and also suppressed SWDs. However, unlike diazepam and other non-selective benzodiazepines, AZD7325 produced no observable adverse events at doses up to 300× MED [1]. This contrasts with diazepam, which at efficacious doses typically induces sedation and motor impairment due to α1-subtype activation.

Antiseizure GAERS model Absence epilepsy

Lower Clinical Drug-Drug Interaction Liability: CYP3A4 Induction In Vitro vs. In Vivo

While in vitro studies indicated that AZD7325 is a moderate CYP1A2 inducer and a potent CYP3A4 inducer (CYP3A4 induction responses in human hepatocytes treated with 1 or 10 µM AZD7325 reached 76.9%-85.7% of positive control), clinical studies at the expected efficacious dose of 10 mg daily revealed only weak in vivo effects [1]. Specifically, co-administration of AZD7325 with the sensitive CYP3A4 substrate midazolam resulted in only a 19% decrease in midazolam geometric mean AUC (0.81-fold; 90% CI: 0.77, 0.87) and no effect on midazolam Cmax (90% CI: 0.82, 0.97) [1]. Furthermore, AZD7325 had no effect on the pharmacokinetics of caffeine, a CYP1A2 substrate (AUC ratio: 1.17 [90% CI: 1.12, 1.23]; Cmax ratio: 0.99 [90% CI: 0.95, 1.03]) [1]. This contrasts with classical benzodiazepines such as midazolam itself, which are well-known CYP3A4 substrates with significant interaction potential.

CYP induction Drug-drug interactions Metabolism

Demonstrated Safety and Tolerability in >700 Human Subjects: NIMH Prioritization for Pediatric ASD

AZD7325 has been administered to over 700 healthy volunteers and patients across multiple clinical studies and is reported to have a favorable safety and tolerability profile with minimal sedation and dizziness compared to benzodiazepines [1]. Based on this safety record and target engagement data from PET and EEG studies, the National Institute of Mental Health (NIMH) selected AZD7325 as a priority candidate for first-in-pediatric trials in Autism Spectrum Disorder (ASD), specifically citing its "lack of sedation (compared to benzodiazepines), good safety profile in human volunteers, and adult patients with Generalized Anxiety Disorder and ASD" [2]. A Phase II proof-of-mechanism trial in adults with ASD (NCT01966679) was completed, and NIMH has expressed interest in extending studies to pediatric populations aged 6-17 years [2]. This level of regulatory and institutional prioritization is not documented for other α2/α3-selective PAMs such as AZD6280 or PF-06372865.

Clinical safety Autism spectrum disorder Pediatric pharmacology

Unique Metabolic Fate: Late-Occurring and Long-Circulating Metabolites via Cyclization/Aromatization

Metabolism studies using [14C]-labeled AZD7325 have revealed a distinctive metabolic pathway involving cyclization and aromatization, leading to the formation of a tricyclic core metabolite designated M9, as well as oxidative metabolites M10 and M42 [1]. These late-occurring and long-circulating metabolites were observed across multiple species in vivo and represent an unusual metabolic fate not reported for structurally related cinnoline-based GABA-A modulators [1]. The identification of these metabolites was critical for MIST (Metabolites in Safety Testing) analysis and has implications for understanding the full pharmacokinetic and pharmacodynamic profile of AZD7325 [2]. In contrast, simpler benzodiazepines like lorazepam undergo primarily glucuronidation to inactive metabolites.

Drug metabolism Metabolite identification ADME

Recommended Research and Industrial Applications for AZD7325 (942437-37-8)


Anxiolytic Mechanism Studies Requiring α2/α3-Specific Probe Without Sedative Confounds

AZD7325 is the preferred probe for dissecting the role of α2- and α3-containing GABA-A receptors in anxiety-related circuits. Direct comparator data confirm that, unlike lorazepam (a non-selective benzodiazepine), AZD7325 does not impair saccadic eye movements, postural stability, or subjective alertness at doses expected to engage central GABA-A receptors [1]. This allows researchers to attribute observed anxiolytic-like effects specifically to α2/α3 potentiation, without the confounding influence of α1-mediated sedation that plagues studies using classical benzodiazepines. Suitable for use in rodent behavioral assays (e.g., elevated plus maze, fear conditioning) and human experimental medicine studies employing pharmacodynamic biomarkers such as saccadic peak velocity [1].

Antiseizure Drug Discovery and Epilepsy Model Validation with Wide Therapeutic Window

AZD7325 demonstrates robust, dose-dependent suppression of spike-wave discharges in the GAERS rat model of absence epilepsy, with a minimally effective dose of 0.3 mg/kg p.o. and no adverse events observed up to 300-fold this dose [1]. This exceptional therapeutic window—attributable to the compound's lack of efficacy at α1 and α5 subtypes—positions AZD7325 as an ideal tool compound for validating the α2/α3 hypothesis in epilepsy research. It serves as a positive control for α2/α3-selective PAMs and enables chronic dosing studies that would be impossible with sedating benzodiazepines. The established relationship between plasma concentration (10.1 nM at MED) and efficacy also supports pharmacokinetic/pharmacodynamic (PK/PD) modeling efforts [1].

Translational Research in Autism Spectrum Disorder (ASD) Leveraging Existing Human Safety Data

AZD7325 is uniquely positioned for translational studies in ASD due to its extensive human safety database (>700 subjects) and explicit prioritization by NIMH for pediatric trials [1][2]. The compound has already completed a Phase II proof-of-mechanism trial in adults with ASD (NCT01966679), establishing feasibility and safety in this patient population [2]. Researchers planning preclinical or clinical studies in ASD can leverage existing EEG and PET target engagement data, as well as the favorable safety profile (lack of sedation compared to benzodiazepines), to accelerate protocol development. This compound is particularly suitable for studies investigating GABAergic dysfunction in social cognition and sensory processing deficits in ASD [2].

Metabolism and MIST Studies Requiring Characterization of Unique Cyclized/Aromatized Metabolites

AZD7325 presents a distinct metabolic case study involving cyclization and aromatization to form a tricyclic core metabolite (M9) and oxidative metabolites (M10, M42) that circulate at significant levels in multiple species [1]. These late-occurring metabolites have implications for safety testing (MIST) and may contribute to the overall pharmacological profile. Procurement of AZD7325 alongside its synthetic metabolite standards (e.g., M9) is recommended for laboratories conducting comprehensive ADME studies, metabolite identification, or developing bioanalytical methods for GABAA modulators. The unusual metabolic pathway provides a valuable teaching tool for drug metabolism courses and a benchmark for predicting the metabolic fate of structurally related cinnoline derivatives [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7325

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.